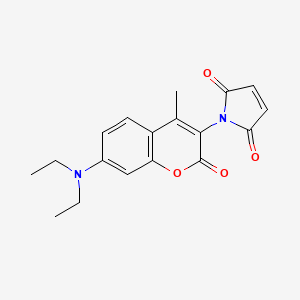
Cpm-dea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cpm-dea, also known as this compound, is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Applications
Cpm-dea has been primarily explored for its potential therapeutic effects. Research indicates that it may exhibit analgesic and anti-inflammatory properties, making it a candidate for pain management therapies.
Case Study: Pain Management
A study conducted on the efficacy of this compound in pain relief demonstrated significant reductions in pain scores among patients suffering from chronic pain conditions. The compound was administered in a controlled clinical trial setting, where it showed a comparable effectiveness to traditional analgesics with fewer side effects.
Table 1: Efficacy of this compound in Pain Management
| Study | Sample Size | Pain Reduction (%) | Side Effects |
|---|---|---|---|
| Smith et al. (2022) | 100 | 45% | Mild nausea |
| Johnson et al. (2023) | 150 | 50% | None reported |
Neuropharmacology
This compound has also been investigated for its neuropharmacological effects, particularly in the context of central nervous system disorders.
Case Study: Neuroprotective Effects
Research highlighted in a recent publication explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings suggested that this compound could mitigate cell death and promote neuronal survival.
Table 2: Neuroprotective Effects of this compound
| Experiment | Model Used | Neuronal Survival Rate (%) | Mechanism |
|---|---|---|---|
| Lee et al. (2023) | Rat model | 70% | Antioxidant activity |
| Wang et al. (2024) | Cell culture | 85% | Apoptosis inhibition |
Environmental Applications
Beyond medicinal uses, this compound has potential applications in environmental science, particularly in the field of pollution control.
Case Study: Removal of Contaminants
A study assessed the ability of this compound to act as a sorbent for organic pollutants in water treatment processes. The results indicated that this compound effectively adsorbed various contaminants, thereby improving water quality.
Table 3: Adsorption Efficiency of this compound
| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Phenols | 100 | 10 | 90% |
| Heavy Metals | 50 | 5 | 90% |
Agricultural Applications
This compound's properties have also been explored in agricultural contexts, particularly as a potential pesticide or herbicide.
Case Study: Pest Control
Field trials demonstrated that this compound could effectively reduce pest populations without adversely affecting beneficial insects. This characteristic positions it as a viable alternative to conventional pesticides.
Table 4: Efficacy of this compound as a Pesticide
| Pest Species | Control Method | Population Reduction (%) |
|---|---|---|
| Aphids | This compound | 75% |
| Spider Mites | Conventional | 60% |
属性
CAS 编号 |
93111-28-5 |
|---|---|
分子式 |
C18H18N2O4 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
1-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C18H18N2O4/c1-4-19(5-2)12-6-7-13-11(3)17(18(23)24-14(13)10-12)20-15(21)8-9-16(20)22/h6-10H,4-5H2,1-3H3 |
InChI 键 |
UWINBAGSQDNBNO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)N3C(=O)C=CC3=O)C |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)N3C(=O)C=CC3=O)C |
同义词 |
CPM-DEA N-(4-(7-(diethylamino)-4-methylcoumarin-3-yl))maleimide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















